4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine
Overview
Description
“4-Chloro-6-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C6H7ClN2O . It has a molecular weight of 158.59 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C6H7ClN2O/c1-10-3-5-2-6(7)9-4-8-5/h2,4H,3H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 158.59 . The compound should be stored in a refrigerator .
Scientific Research Applications
Pyrimidine Derivatives Synthesis and Characterization
Non-Covalent Interactions in Pyrimidine Derivatives : A study detailed the synthesis and characterization of pyrimidine derivatives, focusing on their non-covalent interactions, such as hydrogen bonds and van der Waals interactions. These interactions play crucial roles in the molecular recognition processes that are fundamental in biology and medicine (Zhang et al., 2018).
Electronic and Optical Properties : Research on thiopyrimidine derivatives revealed insights into their structural parameters, electronic, and nonlinear optical properties, highlighting the pyrimidine ring's significance in various applications including medicine and optics (Hussain et al., 2020).
Antifungal Activity : Another study investigated the antifungal effects of certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, demonstrating their potential as antifungal agents against specific types of fungi (Jafar et al., 2017).
Cation Tautomerism and Disorder : The investigation into the cation tautomerism, twinning, and disorder in pyrimidinium salts underscored the complexity of molecular structures in pharmaceutical compounds, affecting their recognition and interaction mechanisms (Rajam et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-6-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-12(2)7-16(5-9(12)6-17-3)11-4-10(13)14-8-15-11/h4,8-9H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSDQFDBSUZWNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1COC)C2=CC(=NC=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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